N-(2-Fluorobenzyl)-3-methoxyaniline
Description
N-(2-Fluorobenzyl)-3-methoxyaniline (CAS: 1021115-24-1) is an aromatic amine derivative featuring a 2-fluorobenzyl group attached to a 3-methoxyaniline moiety. Its molecular formula is C₁₄H₁₄FNO, with a molecular weight of 231.27 g/mol . The compound is structurally characterized by a fluorine atom at the ortho position of the benzyl group and a methoxy group at the meta position of the aniline ring. This substitution pattern influences its electronic, steric, and biological properties, making it relevant in medicinal chemistry and enzyme inhibition studies .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-13-7-4-6-12(9-13)16-10-11-5-2-3-8-14(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHABKDWQLQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorobenzyl)-3-methoxyaniline typically involves the reaction of 2-fluorobenzyl chloride with 3-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorobenzyl)-3-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid, while substitution of the fluorine atom can produce various substituted anilines.
Scientific Research Applications
N-(2-Fluorobenzyl)-3-methoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Fluorobenzyl)-3-methoxyaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Effects
a) N-(4-Fluorobenzyl)-3-methoxyaniline (CAS: 356531-63-0)
- Molecular Formula: C₁₄H₁₄FNO (identical to the target compound).
- Key Difference : Fluorine at the para position of the benzyl group.
- No direct biological data is available, but analogs with para-substitutions (e.g., hydroxyl) show higher inhibitory activity in LSD (lignostilbene-α,β-dioxygenase) assays (IC₅₀ = 0.3 µM for N-(4-hydroxybenzylidene)-3-methoxyaniline) . The target compound’s ortho-fluoro group may lower potency due to steric clashes in enzyme interactions.
b) N-(3-Fluorobenzyl)-3-methoxyaniline (CAS: 1021114-31-7)
- Key Difference : Fluorine at the meta position of the benzyl group.
- Impact: Meta substitution balances electronic effects (electron-withdrawing) and steric profiles. No activity data is available, but meta-substituted analogs are often intermediate in potency between ortho and para isomers .
Substituent Variations on the Aniline Ring
a) N-(2-Fluorobenzyl)-3-methylaniline (CAS: 1019587-91-7)
- Molecular Formula : C₁₄H₁₄FN.
- Key Difference : Methoxy (-OCH₃) replaced with methyl (-CH₃) at the aniline ring.
- Impact: The methyl group increases hydrophobicity (higher logP) but eliminates hydrogen-bonding capacity, likely reducing binding affinity to enzymes like LSD. No IC₅₀ data is available, but methoxy-containing analogs (e.g., N-(4-hydroxybenzyl)-3-methoxyaniline) exhibit IC₅₀ = 10 µM, suggesting methoxy’s role in enhancing inhibition .
b) N-(4-Hydroxybenzyl)-3-methoxyaniline
- Key Difference : Hydroxyl (-OH) at the para position of the benzyl group.
- Impact: The hydroxyl group enhances polarity and hydrogen-bonding, leading to higher LSD inhibition (IC₅₀ = 10 µM) compared to non-hydroxylated analogs . Contrasts with the target compound’s fluorine, which is less polar but may improve metabolic stability.
Key Observations :
- Hydroxyl groups (especially in Schiff base forms) drastically improve LSD inhibition, likely due to stronger interactions with the enzyme’s active site .
- Methoxy at the aniline ring is critical for activity; replacing it with methyl reduces polarity and likely efficacy.
- Fluorine’s position alters steric and electronic profiles, with para-fluoro likely more favorable than ortho-fluoro for enzyme binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
